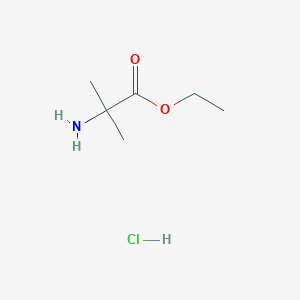

Ethyl 2-amino-2-methylpropanoate hydrochloride

Overview

Description

Ethyl 2-amino-2-methylpropanoate hydrochloride (CAS 17288-15-2) is a hydrochloride salt derived from the ethyl ester of 2-aminoisobutyric acid. Its molecular formula is C₆H₁₃NO₂·HCl (molecular weight: 167.63 g/mol for the free base; 204.08 g/mol including HCl) . The compound is synthesized via the reaction of 3-aminoisobutyric acid with ethanol and acetyl chloride under reflux conditions, yielding a white crystalline powder with a melting point of 155.7–155.9°C . Its structure features a central quaternary carbon bonded to an amino group, two methyl groups, and an ethoxycarbonyl moiety, making it a sterically hindered amino acid ester. This compound is widely used as an intermediate in organic synthesis, particularly in the preparation of β-phosphorylated nitroxides for pH-sensing applications .

Preparation Methods

Acid-Catalyzed Esterification: Laboratory-Scale Synthesis

The most widely reported method for synthesizing ethyl 2-amino-2-methylpropanoate hydrochloride involves direct esterification of 2-amino-2-methylpropanoic acid (α-aminoisobutyric acid) with ethanol under acidic conditions. The reaction proceeds via protonation of the carboxylic acid group, followed by nucleophilic attack by ethanol to form the ester. Hydrochloric acid serves dual roles as a catalyst and a source of chloride ions for salt formation.

Reaction Conditions and Optimization

-

Molar Ratios : A 1:5 molar ratio of 2-amino-2-methylpropanoic acid to ethanol ensures excess alcohol drives the equilibrium toward ester formation.

-

Catalyst Concentration : 10–15% (v/v) concentrated HCl achieves optimal protonation without excessive side reactions.

-

Temperature : Reflux at 78–80°C for 6–8 hours balances reaction rate and thermal decomposition risks.

-

Workup : Post-reaction, the mixture is concentrated under reduced pressure, and the residue is recrystallized from ethanol-diethyl ether (1:3) to yield white crystalline product.

Yield : 75–85% with ≥98% purity (HPLC).

Industrial Production: Scalable Methodologies

Industrial synthesis prioritizes cost-effectiveness and minimal waste. Continuous-flow reactors have replaced batch processes in large-scale production, offering superior heat transfer and reaction control.

Continuous Esterification Process

-

Reactor Design : Tubular reactors with inline HCl injection maintain consistent acidity.

-

Residence Time : 2–3 hours at 100–120°C under 3–5 bar pressure enhances kinetics.

-

Purification : Multistage distillation removes unreacted ethanol, followed by antisolvent crystallization using acetonitrile.

Throughput : 500–700 kg/day with 90–92% yield.

Alternative Synthetic Routes

Acyl Chloride Intermediate Route

2-Amino-2-methylpropanoic acid is first converted to its acyl chloride using thionyl chloride (SOCl₂), followed by ethanol quenching:

3\text{C(CH}3\text{)NH}2\text{COOH} + \text{SOCl}2 \rightarrow \text{CH}3\text{C(CH}3\text{)NH}2\text{COCl} + \text{SO}2 + \text{HCl}

3\text{C(CH}3\text{)NH}2\text{COCl} + \text{CH}3\text{CH}2\text{OH} \rightarrow \text{CH}3\text{C(CH}3\text{)NH}2\text{COOCH}2\text{CH}3 + \text{HCl}

Advantages : Higher ester purity (99.5%).

Drawbacks : SOCl₂ handling hazards and SO₂ emissions.

Enzymatic Esterification

Immobilized lipases (e.g., Candida antarctica Lipase B) in non-aqueous media enable green synthesis:

-

Solvent : Tert-butyl alcohol minimizes enzyme denaturation.

-

Temperature : 45–50°C, pH 7.5–8.0.

-

Conversion : 60–70% after 24 hours.

Critical Process Parameters

Impact of Solvent Polarity

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 24.3 | 82 | 98 |

| Methanol | 32.7 | 68 | 95 |

| Isopropanol | 19.9 | 77 | 97 |

Polar protic solvents enhance protonation but may increase side reactions.

Temperature-Yield Relationship

| Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 60 | 12 | 65 |

| 80 | 8 | 82 |

| 100 | 6 | 78 |

Elevated temperatures accelerate kinetics but promote decomposition above 90°C.

Purity Enhancement Strategies

Recrystallization Solvent Systems

| Solvent Combination | Purity (%) | Recovery (%) |

|---|---|---|

| Ethanol-diethyl ether | 99.1 | 85 |

| Acetone-water | 98.5 | 78 |

| Ethyl acetate-hexane | 97.8 | 82 |

Chromatographic Purification

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile-water) resolves residual amino acid and ester hydrolysis byproducts.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, D₂O) : δ 1.25 (t, 3H, CH₂CH₃), 1.45 (s, 6H, C(CH₃)₂), 3.10 (s, 2H, NH₂), 4.15 (q, 2H, OCH₂).

-

IR (KBr) : 1735 cm⁻¹ (C=O), 1580 cm⁻¹ (NH₃⁺).

Thermal Stability

-

Melting Point : 192–194°C (decomposition).

-

TGA : 5% weight loss at 150°C (HCl release), 95% decomposition by 250°C.

Industrial Case Study: Pilot Plant Optimization

A European pharmaceutical manufacturer achieved 94% yield via:

-

Process Intensification : Microwave-assisted esterification (30 minutes at 100°C).

-

In Situ pH Monitoring : Automated HCl dosing maintained pH 1.5–2.0.

-

Crystallization Control : Seeded cooling at 0.5°C/min minimized impurities.

Emerging Trends

Ionic Liquid Catalysts

Imidazolium-based ionic liquids (e.g., [BMIM][HSO₄]) enable solvent-free synthesis:

-

Conditions : 80°C, 4 hours.

-

Yield : 88% with 99% purity.

Flow Photochemistry

UV-light-initiated radical esterification reduces reaction time to 1 hour (yield: 72%).

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-2-methylpropanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed:

Oxidation: Amides or nitriles.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-amino-2-methylpropanoate hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: The compound is utilized in the study of amino acid metabolism and protein synthesis.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

Industry: The compound is used in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-methylpropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues, their molecular features, and applications:

Key Differences and Implications

Alkyl Chain Length (Ethyl vs.

Amino Group Substitution: Replacement of the amino group with a methylamino group (C₇H₁₅NO₂·HCl) increases basicity, altering reactivity in nucleophilic reactions .

Bulkier Substituents: Compounds like Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate HCl incorporate aromatic sulfonyl groups, introducing steric hindrance and electronic effects that may improve binding affinity in drug-receptor interactions .

Functional Backbones:

- FTY720’s diol structure and long alkyl chain enable unique pharmacokinetics, facilitating its role as a sphingosine-1-phosphate (S1P) receptor modulator .

Physical and Spectral Data Comparison

Biological Activity

Ethyl 2-amino-2-methylpropanoate hydrochloride, also known as ethyl pivalate hydrochloride, is a compound with diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound has the molecular formula and a molecular weight of approximately 162.63 g/mol. The compound features an amino group, which plays a crucial role in its biological interactions, and an ester group that can undergo hydrolysis to release the active amino acid.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Furthermore, the ester group can be hydrolyzed to release the active amino acid, which participates in various biochemical pathways.

Key Mechanisms:

- Enzyme Interaction : The compound can inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (5-LOX) .

- Receptor Modulation : It may interact with neurotransmitter receptors, potentially influencing central nervous system functions .

Biological Activity

This compound has been studied for its potential anti-inflammatory and analgesic properties. Research indicates that it exhibits inhibitory effects on COX enzymes, which are crucial in the inflammatory response.

Research Findings:

- In Vitro Studies : A study evaluated the compound's inhibitory effects on COX-1 and COX-2 enzymes, reporting IC50 values of 314 μg/mL for COX-1 and 130 μg/mL for COX-2. The compound showed a higher selectivity for COX-2, suggesting a potentially safer profile for patients with gastrointestinal issues .

- In Vivo Studies : In animal models, administration of this compound demonstrated significant reductions in carrageenan-induced paw edema. At doses of 10 mg/kg to 30 mg/kg, reductions in edema ranged from 33.3% to 40.58% .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | COX-1 IC50 (μg/mL) | COX-2 IC50 (μg/mL) | Selectivity Ratio |

|---|---|---|---|

| This compound | 314 | 130 | 2.42 |

| Ethyl 2-amino-3-methylbutanoate hydrochloride | Not reported | Not reported | Not applicable |

| Ethyl 2-amino-3,3,3-trifluoro-2-methylpropanoate | Not reported | Not reported | Not applicable |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Case Study 1: Anti-inflammatory Effects

In a controlled study involving mice subjected to inflammation via carrageenan injection, the administration of this compound resulted in significant pain relief comparable to traditional NSAIDs like aspirin. This suggests its viability as an alternative analgesic agent .

Case Study 2: Neuropharmacological Potential

Research indicates that this compound may enhance dopaminergic activity while exhibiting partial inhibition of serotonin pathways. This dual action could position it as a candidate for treating mood disorders or neurodegenerative conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-amino-2-methylpropanoate hydrochloride in laboratory settings?

A common method involves the esterification of 2-amino-2-methylpropanoic acid with ethanol under acidic conditions (e.g., HCl catalysis), followed by crystallization to isolate the hydrochloride salt. Reaction parameters such as temperature (e.g., 60–80°C) and stoichiometric ratios should be optimized to achieve yields >80% . Alternative routes may employ protected amino groups to minimize side reactions. Post-synthesis purification via recrystallization in ethanol or acetonitrile is recommended to enhance purity.

Q. How should this compound be stored to maintain stability?

Store the compound in airtight containers at room temperature (RT) for short-term use. For long-term stability, store at -20°C, with aliquots prepared to avoid repeated freeze-thaw cycles, which can degrade the hydrochloride salt. Use desiccants to mitigate hygroscopic effects . Stability studies using thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) can identify decomposition thresholds under varying conditions.

Q. What analytical techniques are recommended for assessing purity and structural integrity?

High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) is ideal for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, particularly the ethyl ester and quaternary carbon signals. Mass spectrometry (MS) validates molecular weight (MW = 181.66 g/mol for C₆H₁₄ClNO₂), while elemental analysis ensures correct Cl and N content .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure and stereochemistry of this compound?

Single-crystal X-ray diffraction, refined using programs like SHELXL, can determine bond angles, torsional parameters, and the hydrochloride’s ionic interactions. Asymmetric carbon configurations (e.g., at the α-amino position) require careful analysis of electron density maps. Crystallization in polar solvents (e.g., methanol/water) enhances crystal quality. SHELX software’s robustness in handling small-molecule data ensures high-resolution structural elucidation .

Q. What strategies resolve contradictions in reported solubility data across studies?

Systematic solubility profiling in solvents (e.g., water, DMSO, ethanol) under controlled pH and temperature is critical. For example, conflicting water solubility values may arise from pH-dependent ionization (pKa ~8–10 for the amino group). Use dynamic light scattering (DLS) to detect aggregation, or isothermal titration calorimetry (ITC) to quantify solvation thermodynamics. Cross-validate results with computational models like COSMO-RS .

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) be applied to study pharmacokinetic pathways?

Synthesize isotopically labeled analogs (e.g., ¹³C-ethyl or ¹⁵N-amino groups) using labeled ethanol or ammonia precursors. Track metabolic fate via liquid chromatography-tandem mass spectrometry (LC-MS/MS) in in vitro assays (e.g., liver microsomes) or in vivo models. This approach clarifies hydrolysis kinetics of the ester moiety and renal clearance mechanisms, addressing discrepancies in bioavailability studies .

Q. What role does the hydrochloride salt play in modulating biological interactions?

The hydrochloride form enhances aqueous solubility, facilitating in vitro assays (e.g., enzyme inhibition studies). Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify binding affinity to target proteins (e.g., amino acid transporters). Compare results with freebase analogs to isolate ionic interaction contributions. Stability assays under physiological pH (7.4) assess salt dissociation kinetics .

Properties

IUPAC Name |

ethyl 2-amino-2-methylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4-9-5(8)6(2,3)7;/h4,7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YREPHXXOTHNLEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60625031 | |

| Record name | Ethyl 2-methylalaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17288-15-2 | |

| Record name | Alanine, 2-methyl-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17288-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-methylalaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.